molecular formula C14H19N3O B3116761 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 219694-79-8

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B3116761
CAS No.: 219694-79-8
M. Wt: 245.32 g/mol
InChI Key: UWDBCAKFWFAQRH-UHFFFAOYSA-N
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Description

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves the reaction of tryptamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The indole structure of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide is crucial for its biological activity. Indole derivatives are known for their diverse pharmacological effects, including:

  • Anti-cancer Properties : Research indicates that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific interactions of this compound with cancer cell signaling pathways are under investigation to elucidate its potential as an anti-cancer agent.
  • Neuroprotective Effects : The compound is being studied for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with neurotransmitter receptors could play a role in modulating neuroinflammation and neuronal survival.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

Synthetic Applications

This compound serves as a versatile building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It can be utilized to synthesize more complex indole derivatives and other bioactive compounds. The synthesis typically involves the reaction of tryptamine with butanoyl chloride, facilitated by a base such as triethylamine, which allows for the formation of the desired amide bond while neutralizing byproducts.
  • Automated Production : Industrial applications may employ automated reactors and continuous flow systems to enhance the efficiency and consistency of synthesizing this compound and its derivatives.

Biological Interaction Studies

Research into the binding affinity of this compound with various biological targets is ongoing:

  • Receptor Interactions : The compound is being investigated for its interactions with receptors involved in neurotransmission and cellular signaling pathways. Understanding these interactions can provide insights into its mechanisms of action in therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Overview

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide, a synthetic derivative of indole, exhibits a diverse range of biological activities. Its unique structure, characterized by an indole moiety, contributes to its pharmacological properties, including potential applications in treating various diseases such as cancer and neurological disorders. This article delves into the compound's biological activity, mechanism of action, and relevant research findings.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

  • Binding Affinity : The indole structure allows the compound to bind with high affinity to several receptors, particularly serotonin receptors, which play a crucial role in neurotransmission and mood regulation.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, impacting cellular processes such as inflammation and pain perception.

Biological Activities

The compound has been associated with a wide range of biological activities:

  • Anticancer Activity : Indole derivatives are known for their potential antitumor effects. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, making it a candidate for neurological disorder treatments .

Case Studies

  • Anticancer Studies :
    • A study explored the effects of indole derivatives on cancer cell lines, revealing that this compound significantly reduced cell viability in certain cancer types (e.g., breast and lung cancer) at concentrations ranging from 1 to 25 µM .
  • Inflammation Modulation :
    • In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential application in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine production
NeuroprotectiveInteraction with neurotransmitter receptors

Properties

IUPAC Name

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDBCAKFWFAQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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